6-(4-bromophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(4-bromophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C17H15BrF3N3 and its molecular weight is 398.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.04014 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonded Dimer Formation : Quiroga et al. (2010) studied a related compound, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, and found that its molecules are linked by pairs of symmetry-related C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers. This study contributes to the understanding of molecular aggregations in such compounds (Quiroga et al., 2010).
Synthesis of Heterocyclic Compounds : Mohareb and MegallyAbdo (2015) utilized 3-bromoacetylcoumarin, a compound similar in structure, as a key starting material for synthesizing various heterocyclic compounds, demonstrating its potential in the synthesis of pharmacologically relevant derivatives (Mohareb & MegallyAbdo, 2015).
Formation of Metal Complexes : Tovee et al. (2010) investigated the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to complexes with palladium or platinum centers. This study illustrates the compound's role in forming metal complexes, potentially useful in various chemical and industrial applications (Tovee et al., 2010).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing cytotoxic and 5-lipoxygenase inhibition activities. Such studies highlight the potential medicinal applications of derivatives of pyrazolo[3,4-b]pyridine (Rahmouni et al., 2016).
Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) performed molecular docking screenings and antimicrobial activity assays on novel pyridine derivatives, revealing the compound's potential in developing new antimicrobial agents (Flefel et al., 2018).
Synthesis of Lanthanide Compounds and Iron Complexes : Halcrow (2005) reviewed the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including the creation of luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Antimicrobial Additive in Surface Coating : El‐Wahab et al. (2015) prepared heterocyclic compounds containing a similar structure and tested their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, demonstrating its utility in surface coatings (El‐Wahab et al., 2015).
Properties
IUPAC Name |
6-(4-bromophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3/c1-3-8-24-16-15(10(2)23-24)13(17(19,20)21)9-14(22-16)11-4-6-12(18)7-5-11/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZGCNFXDPFJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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